

An In-depth Technical Guide to Phenethyl Acetate-d3: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Phenethyl acetate-d3

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **phenethyl acetate-d3**. This deuterated analog of phenethyl acetate is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Core Chemical Properties

Phenethyl acetate-d3, where the three hydrogen atoms on the acetyl methyl group are replaced with deuterium, shares many physical properties with its non-deuterated counterpart. The primary difference lies in its molecular weight, which is a critical attribute for its use as an internal standard. Key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-phenylethyl (2,2,2- ² H ₃)acetate	N/A
Synonyms	Phenethyl acetate-d ₃ , 2-Phenylethyl acetate-d ₃ , Acetic-d ₃ acid 2-phenylethyl ester	[1][2]
CAS Number	1219805-43-2	[1][2][3]
Molecular Formula	C ₁₀ H ₉ D ₃ O ₂	[2]
Molecular Weight	167.22 g/mol	[1][2][3]
Appearance	Colorless liquid	[1]
Isotopic Purity	Typically ≥99 atom % D	[3]
Boiling Point (non-deuterated)	238-239 °C	[4]
Density (non-deuterated)	1.032 g/mL at 25 °C	N/A
Refractive Index (non-deuterated)	1.498 (at 20 °C)	N/A

Note: Some physical properties are for the non-deuterated analog and are provided as a close approximation.

Synthesis of Phenethyl Acetate-d₃

The most direct and common method for the synthesis of **phenethyl acetate-d₃** is through the esterification of phenethyl alcohol with a deuterated acetyl source. The Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, is a suitable approach.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of **phenethyl acetate-d₃** based on standard esterification methods.

Materials:

- Phenethyl alcohol
- Acetic acid-d₄ (CD₃COOD) or Acetyl-d₃ chloride (CD₃COCl)
- Sulfuric acid (concentrated, as catalyst)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

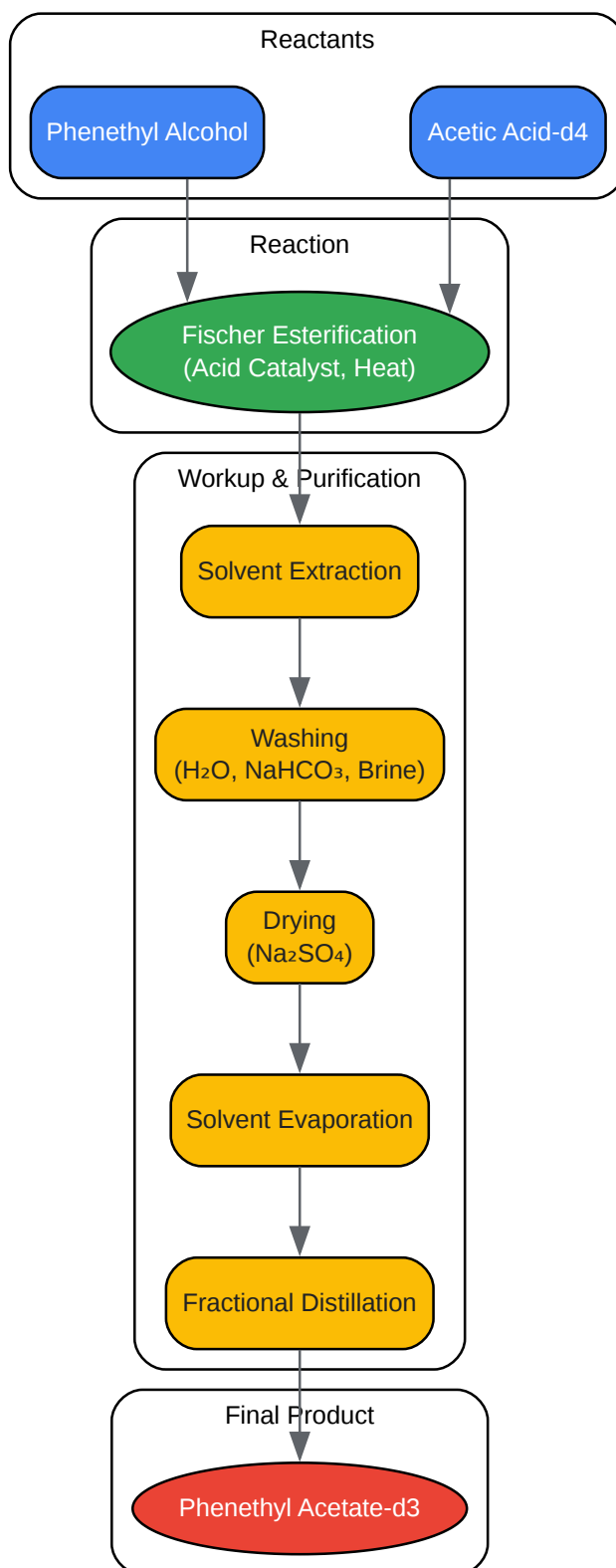
Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenethyl alcohol and a molar excess of acetic acid-d₄.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by fractional distillation under reduced pressure to yield pure **phenethyl acetate-d3**.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **phenethyl acetate-d3** via Fischer esterification.



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Synthesis workflow for **phenethyl acetate-d3**.

Spectroscopic Characterization

The successful synthesis and purity of **phenethyl acetate-d3** must be confirmed by spectroscopic methods. The key differences compared to the non-deuterated standard are the absence of the acetyl proton signal in ^1H NMR and a mass shift in the mass spectrum.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **phenethyl acetate-d3** is expected to show the following signals (based on the spectrum of the non-deuterated compound in CDCl_3):

- ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
- ~4.3 ppm (t, 2H): Methylene protons adjacent to the oxygen atom ($-\text{CH}_2-\text{O}-$).
- ~2.9 ppm (t, 2H): Methylene protons adjacent to the phenyl group ($\text{Ar}-\text{CH}_2-$).

Crucially, the singlet that appears at ~2.0 ppm in the spectrum of non-deuterated phenethyl acetate, corresponding to the methyl protons of the acetyl group, will be absent in the spectrum of **phenethyl acetate-d3**.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is expected to be very similar to that of the non-deuterated compound, with the exception of the signal for the deuterated methyl carbon, which will be a multiplet due to carbon-deuterium coupling and may have a slightly different chemical shift. Expected signals for the non-deuterated portion of the molecule include:

- ~171 ppm: Carbonyl carbon ($\text{C}=\text{O}$).
- ~138 ppm: Quaternary aromatic carbon.
- ~129, 128.5, 126.5 ppm: Aromatic CH carbons.
- ~65 ppm: Methylene carbon adjacent to oxygen ($-\text{CH}_2-\text{O}-$).
- ~35 ppm: Methylene carbon adjacent to the phenyl group ($\text{Ar}-\text{CH}_2-$).[\[4\]](#)[\[5\]](#)

The signal for the deuterated methyl carbon (CD_3) would appear at approximately 21 ppm.

Mass Spectrometry

The mass spectrum of **phenethyl acetate-d3** provides definitive evidence of successful deuteration. The molecular ion peak (M^+) should be observed at m/z 167, corresponding to the increased mass due to the three deuterium atoms. The fragmentation pattern will also be informative. For example, a key fragment in the non-deuterated compound is the acylium ion $[CH_3CO]^+$ at m/z 43.^[4] For **phenethyl acetate-d3**, the corresponding fragment would be $[CD_3CO]^+$ at m/z 46. The base peak is often observed at m/z 104, corresponding to the $[C_8H_8]^+$ fragment from the loss of the acetyl group, which would be the same for both the deuterated and non-deuterated compounds.^{[8][9][10]}

Infrared (IR) Spectroscopy

The IR spectrum of **phenethyl acetate-d3** will be very similar to that of its non-deuterated counterpart, dominated by the strong carbonyl ($C=O$) stretch of the ester at approximately $1730-1750\text{ cm}^{-1}$. The C-D stretching vibrations of the methyl group will appear at a lower frequency (around $2100-2250\text{ cm}^{-1}$) compared to the C-H stretches (around $2850-3000\text{ cm}^{-1}$), but these may be weak and less informative than the other spectroscopic methods.

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